Furan-2-yl(4-isopropylphenyl)methanol
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Overview
Description
Furan-2-yl(4-isopropylphenyl)methanol is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a phenyl group substituted with an isopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-isopropylphenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Phenyl Group: The phenyl group with an isopropyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a benzene ring.
Coupling of the Furan and Phenyl Groups: The furan and phenyl groups can be coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable precursor, such as an aldehyde or ketone, is reduced to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2-yl(4-isopropylphenyl)carboxylic acid.
Reduction: Tetrahydrothis compound.
Substitution: 4-Nitro-Furan-2-yl(4-isopropylphenyl)methanol.
Scientific Research Applications
Furan-2-yl(4-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A simpler compound with a furan ring and a methanol group.
4-Isopropylphenylmethanol: A compound with a phenyl ring substituted with an isopropyl group and a methanol group.
Tetrahydrofuran-2-yl(4-isopropylphenyl)methanol: A hydrogenated derivative of this compound.
Uniqueness
This compound is unique due to the combination of its furan ring, phenyl group with an isopropyl substituent, and methanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
furan-2-yl-(4-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFJMMWUVDXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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